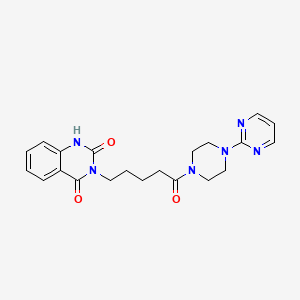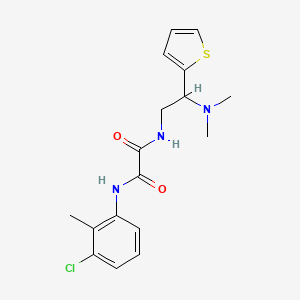![molecular formula C18H22ClFN4O B2997513 2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine CAS No. 1808505-29-4](/img/structure/B2997513.png)
2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine is an organic compound with a complex structure that includes pyrazole, pyrrolidine, and fluoropyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine typically involves multi-step reactions starting from commercially available starting materials. The general synthetic route includes:
Formation of Pyrazole Core: : The synthesis usually starts with the preparation of the 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole. This step involves the reaction of appropriate substituted hydrazines with β-diketones under controlled conditions.
Pyrrolidine Ring Introduction: : The pyrazole derivative is then reacted with a pyrrolidine derivative to form the pyrrolidine-pyrazole intermediate. This step often requires the use of coupling reagents and appropriate solvents.
Fluoropyridine Coupling: : The final step involves coupling the pyrrolidine-pyrazole intermediate with a fluoropyridine moiety under suitable conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions such as:
Use of catalysts to enhance reaction efficiency
Employment of continuous flow chemistry for better control over reaction parameters
Implementation of purification techniques such as crystallization or chromatography for high-purity product isolation
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions, especially at the pyrazole and pyrrolidine moieties. Common oxidizing agents used include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reduction reactions might target the pyrazole ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Nucleophilic substitution reactions can occur at the chlorine atom on the pyrazole ring or the fluorine atom on the pyridine ring. Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation may lead to the formation of oxo-derivatives.
Reduction typically results in the hydrogenated forms of the compound.
Substitution reactions yield various derivatives depending on the nucleophiles employed.
Aplicaciones Científicas De Investigación
In Chemistry
This compound is often utilized as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
In Biology and Medicine
Drug Development: : Due to its potential biological activity, it is investigated as a lead compound in the development of new pharmaceuticals.
Biochemical Research: : The compound's interactions with biological targets make it useful in studying enzyme mechanisms and receptor binding.
In Industry
The compound may find applications in the development of agrochemicals and materials science, owing to its unique chemical properties.
Mecanismo De Acción
The specific mechanism by which 2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine exerts its effects depends on its biological context. Typically, it may:
Bind to Enzymes: : Inhibiting or modifying the activity of key enzymes involved in disease pathways.
Interact with Receptors: : Acting as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-pyridine: : Lacks the fluorine atom, potentially altering its chemical reactivity and biological activity.
2-{2-[5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-4-fluoropyridine: : The position of the fluorine atom can influence its interaction with biological targets.
Uniqueness
The presence of both fluoropyridine and pyrazole moieties in 2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine contributes to its unique chemical and biological properties. The fluorine atom, in particular, can significantly impact its metabolic stability and binding affinity to biological targets, making it a compound of interest in medicinal chemistry.
Phew! That was a mouthful. What do you think about all these scientific details?
Propiedades
IUPAC Name |
[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]-(6-fluoropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O/c1-11(2)10-24-17(19)16(12(3)22-24)14-7-5-9-23(14)18(25)13-6-4-8-15(20)21-13/h4,6,8,11,14H,5,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUQCKALDBCDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2CCCN2C(=O)C3=NC(=CC=C3)F)Cl)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)
![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)
![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)
![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2997440.png)
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)

![N-(3-acetylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2997445.png)
![4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2997446.png)
![Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2997449.png)
![Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2997450.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2997451.png)

